molecular formula C22H21ClFN5O2 B2646001 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251556-99-6

2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2646001
CAS No.: 1251556-99-6
M. Wt: 441.89
InChI Key: GASQYVAJPHQSJK-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound featuring distinct functional groups, including a benzamide, triazole, and piperidine structure. Due to its intricate makeup, this compound is of significant interest in various scientific fields such as medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically begins with the formation of the 1H-1,2,3-triazole core

  • The 4-fluoro-3-methylphenyl component is then introduced via substitution reactions, facilitated by appropriate halogenation and subsequent coupling.

  • The piperidin-4-yl group is usually incorporated through amide bond formation, using standard peptide coupling reagents like EDCI/HOBt under mild conditions to link it with the triazole moiety.

  • The benzamide structure is finalized via a chlorination reaction using thionyl chloride or similar reagents, followed by coupling with the intermediate formed in the previous steps.

Industrial Production Methods: Industrial methods would likely involve optimization of each reaction step to maximize yield and minimize cost. This can involve continuous flow chemistry techniques, the use of catalysts to speed up reactions, and employing green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide undergoes oxidation reactions primarily at the piperidine or the aromatic rings.

  • Reduction: Reduction of this compound can be targeted at the nitro groups or the aromatic system, often utilizing reagents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide and fluorophenyl groups, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

  • Oxidizing agents such as KMnO₄ or H₂O₂

  • Reducing agents like NaBH₄ or Pd/C

  • Substitution reactions facilitated by halogens, acid chlorides, or organometallic reagents

Major Products:

  • Depending on the nature of the reaction, products may range from partially oxidized aromatic derivatives to fully reduced piperidine systems.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic compounds, including potential drug candidates.

  • Serves as a molecular probe in studying reaction mechanisms.

Biology:

  • Investigated for its biological activity, including potential roles as enzyme inhibitors or receptor modulators.

  • Useful in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.

Medicine:

  • Explored for its therapeutic potential in treating diseases, potentially including inflammation, cancer, and neurological disorders.

  • Studied for its pharmacokinetics and pharmacodynamics properties to develop as a drug candidate.

Industry:

  • Used in the manufacture of fine chemicals and intermediates.

Mechanism of Action

  • The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is often implicated in binding interactions, while the piperidine and benzamide components modulate the compound's overall activity and selectivity.

  • It may inhibit or activate pathways related to its biological target, influencing cell signaling, metabolic pathways, or gene expression, which result in observed pharmacological effects.

Comparison with Similar Compounds

  • 2-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

  • 2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Uniqueness:

  • The presence of both a fluoro and a methyl group on the phenyl ring introduces unique steric and electronic properties that influence the compound's reactivity and interaction with biological targets.

  • This specific substitution pattern may result in distinct biological activities, making it a valuable candidate for drug discovery and development.

Properties

IUPAC Name

2-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2/c1-14-12-16(6-7-19(14)24)29-13-20(26-27-29)22(31)28-10-8-15(9-11-28)25-21(30)17-4-2-3-5-18(17)23/h2-7,12-13,15H,8-11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASQYVAJPHQSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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